trans-2-Fluorocyclopropanecarboxylic acid
Overview
Description
trans-2-Fluorocyclopropanecarboxylic acid: is an organic compound with the molecular formula C₄H₅FO₂ It is a fluorinated derivative of cyclopropanecarboxylic acid, characterized by the presence of a fluorine atom at the second position of the cyclopropane ring
Scientific Research Applications
Chemistry: trans-2-Fluorocyclopropanecarboxylic acid is used as a building block in organic synthesis. Its unique fluorinated structure makes it valuable for the synthesis of complex molecules, including pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the effects of fluorinated compounds on biological systems. It serves as a model compound for understanding the interactions of fluorinated molecules with enzymes and other biomolecules .
Medicine: this compound is investigated for its potential therapeutic applications. Its derivatives are explored for their antimicrobial and anticancer properties .
Industry: In the industrial sector, this compound is used in the development of new materials and chemicals. Its unique properties make it suitable for applications in the production of specialty chemicals and advanced materials .
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of trans-2-Fluorocyclopropanecarboxylic acid typically involves the fluorination of cyclopropanecarboxylic acid derivatives. One common method is the reductive dehalogenation of halogenated cyclopropanecarboxylic acid derivatives using metals in the presence of bases. For example, the reaction of halogen cyclopropanecarboxylic acid derivatives with metals such as zinc or magnesium in the presence of a base like sodium hydroxide can yield this compound .
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of more scalable and efficient processes. One such method includes the reduction of 2-halo-2-fluorocyclopropanecarboxylic acid using a Raney nickel catalyst in an ethanol solvent under hydrogen pressure . This method provides good yields and selectivity, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: trans-2-Fluorocyclopropanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorinated carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.
Substitution: The fluorine atom in the cyclopropane ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: Fluorinated carboxylic acids.
Reduction: Fluorinated alcohols or other reduced derivatives.
Substitution: Various substituted cyclopropanecarboxylic acid derivatives.
Mechanism of Action
The mechanism of action of trans-2-Fluorocyclopropanecarboxylic acid involves its interaction with specific molecular targets and pathways. The fluorine atom in the cyclopropane ring can influence the compound’s reactivity and binding affinity to various biological targets. For example, in medicinal chemistry, the fluorine atom can enhance the compound’s metabolic stability and bioavailability, making it a valuable scaffold for drug design .
Comparison with Similar Compounds
cis-2-Fluorocyclopropanecarboxylic acid: A stereoisomer of trans-2-Fluorocyclopropanecarboxylic acid with different spatial arrangement of atoms.
2-Chlorocyclopropanecarboxylic acid: A chlorinated analog with similar chemical properties but different reactivity.
2-Bromocyclopropanecarboxylic acid: A brominated analog used in similar synthetic applications.
Uniqueness: this compound is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s stability, reactivity, and potential for use in various applications compared to its non-fluorinated or differently halogenated analogs .
Properties
IUPAC Name |
(1S,2R)-2-fluorocyclopropane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5FO2/c5-3-1-2(3)4(6)7/h2-3H,1H2,(H,6,7)/t2-,3-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZQKMZGKYVDMCT-PWNYCUMCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]1F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
104.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
130340-04-4 | |
Record name | rac-(1R,2S)-2-fluorocyclopropane-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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